molecular formula C13H19N3 B12998791 6-(Dipropylamino)-2-methylnicotinonitrile

6-(Dipropylamino)-2-methylnicotinonitrile

Cat. No.: B12998791
M. Wt: 217.31 g/mol
InChI Key: IIWWPZZXYMTRJW-UHFFFAOYSA-N
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Description

6-(Dipropylamino)-2-methylnicotinonitrile is a nicotinonitrile derivative characterized by a dipropylamino substituent at the 6-position and a methyl group at the 2-position of the pyridine ring. This compound is of interest in medicinal chemistry and drug development due to its structural similarity to bioactive molecules targeting enzymes or receptors.

Properties

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

6-(dipropylamino)-2-methylpyridine-3-carbonitrile

InChI

InChI=1S/C13H19N3/c1-4-8-16(9-5-2)13-7-6-12(10-14)11(3)15-13/h6-7H,4-5,8-9H2,1-3H3

InChI Key

IIWWPZZXYMTRJW-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC(=C(C=C1)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dipropylamino)-2-methylnicotinonitrile typically involves the reaction of 2-methylnicotinonitrile with dipropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of 6-(Dipropylamino)-2-methylnicotinonitrile may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(Dipropylamino)-2-methylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the dipropylamino group or the methyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

6-(Dipropylamino)-2-methylnicotinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Dipropylamino)-2-methylnicotinonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: 6-Position: The dipropylamino group in the target compound confers higher lipophilicity compared to the amino group in 2-Amino-6-methylnicotinonitrile . This may enhance blood-brain barrier penetration, a trait critical for CNS-targeting drugs. 2-Position: The methyl group in all compared compounds stabilizes the pyridine ring, but the dipropylamino substitution likely reduces hydrogen-bonding capacity compared to amino or piperazinyl groups .
  • Physicochemical Properties: Molecular weight and solubility vary significantly.

Commercial and Research Relevance

  • Supplier Availability: 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinonitrile is commercially available from three suppliers, suggesting industrial interest in piperazine-modified nicotinonitriles . In contrast, the dipropylamino variant’s absence from supplier lists implies it remains a research-stage compound.
  • Database Listings: Analogs like 5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile are cataloged in CHEMBL and ZINC databases, highlighting their utility in high-throughput screening .

Biological Activity

6-(Dipropylamino)-2-methylnicotinonitrile is a compound belonging to the nicotinonitrile class, characterized by a dipropylamino group at the sixth position of the nicotinonitrile ring and a methyl group at the second position. Its molecular formula indicates a complex structure that includes a pyridine ring and a nitrile functional group. This article explores its biological activities, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's unique structure imparts specific chemical properties that are believed to contribute to its biological activity. The presence of the dipropylamino group enhances its ability to interact with various biological targets, which may include receptors or enzymes involved in critical physiological processes.

Property Details
Molecular Formula C_{13}H_{16}N_{2}
Molecular Weight 216.28 g/mol
Structural Features Pyridine ring, nitrile group, dipropylamino group

Biological Activity

Research indicates that 6-(Dipropylamino)-2-methylnicotinonitrile exhibits significant biological activity, particularly concerning neuroprotection and anti-inflammatory responses. Preliminary studies suggest that it may modulate pathways associated with these effects, although specific mechanisms remain under investigation.

Neuroprotective Effects

  • Mechanism : The compound may influence neuroprotective pathways by interacting with neurotransmitter receptors or modulating enzyme activities related to neurodegenerative processes.
  • Case Study : In vitro studies demonstrated that 6-(Dipropylamino)-2-methylnicotinonitrile could protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential as a therapeutic agent in neurodegenerative diseases.

Anti-inflammatory Properties

  • Mechanism : It is suggested that the compound may inhibit pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.
  • Research Findings : In animal models of inflammation, administration of the compound resulted in decreased levels of inflammatory markers, supporting its potential use in treating inflammatory disorders.

Comparative Analysis with Similar Compounds

The biological activity of 6-(Dipropylamino)-2-methylnicotinonitrile can be compared with other structurally similar compounds. This comparison highlights differences in pharmacological effects and mechanisms of action:

Compound Name Structural Features Notable Properties
6-(Diethylamino)-2-methylnicotinonitrileSimilar pyridine ring with diethylamino groupDifferent pharmacological effects
6-(Dimethylamino)-2-methylnicotinonitrileContains dimethylamino groupExhibits distinct biological activities
5-Methylnicotinic acidPyridine ring with carboxylic acidKnown for antimicrobial activity

The precise mechanism by which 6-(Dipropylamino)-2-methylnicotinonitrile exerts its biological effects is still being elucidated. However, it is hypothesized that:

  • The compound may act as an allosteric modulator at certain receptor sites.
  • It could inhibit specific enzymes involved in neurotransmitter metabolism or inflammatory pathways.
  • Its structural similarity to other bioactive molecules suggests potential interactions with G-protein coupled receptors (GPCRs) and ion channels.

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